N-[4-(butan-2-ylcarbamoyl)-2-methylphenyl]-4-methoxyazepane-1-carboxamide
Description
N-[4-(butan-2-ylcarbamoyl)-2-methylphenyl]-4-methoxyazepane-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-(butan-2-ylcarbamoyl)-2-methylphenyl]-4-methoxyazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-5-15(3)21-19(24)16-8-9-18(14(2)13-16)22-20(25)23-11-6-7-17(26-4)10-12-23/h8-9,13,15,17H,5-7,10-12H2,1-4H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJDNNVMSNSZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)NC(=O)N2CCCC(CC2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-ylcarbamoyl)-2-methylphenyl]-4-methoxyazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and dihalides under basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Carbamoyl Group: The carbamoyl group is attached through a reaction between an amine and an isocyanate or carbamoyl chloride.
Final Coupling: The final step involves coupling the azepane derivative with the substituted phenyl ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-ylcarbamoyl)-2-methylphenyl]-4-methoxyazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or methoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-ylcarbamoyl)-2-methylphenyl]-4-methoxyazepane-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Pathways Involved: The exact pathways depend on the biological context but could include signaling cascades related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide
- N-[4-(butan-2-ylcarbamoyl)-2-methylphenyl]-4-methoxybenzamide
Uniqueness
N-[4-(butan-2-ylcarbamoyl)-2-methylphenyl]-4-methoxyazepane-1-carboxamide is unique due to its specific structural features, such as the azepane ring and the methoxy group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
